molecular formula C26H31O4P B15183932 Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester CAS No. 86864-95-1

Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester

Cat. No.: B15183932
CAS No.: 86864-95-1
M. Wt: 438.5 g/mol
InChI Key: RBYUVXNRQIGHLL-UHFFFAOYSA-N
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Description

Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester is a chemical compound with the molecular formula C25H29O4PIt is a type of organophosphate ester, which is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester typically involves the reaction of phosphoric acid with 2,4-dimethylphenol and 2,4,6-trimethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:

H3PO4+2C8H10O+C9H12OC25H29O4P+3H2O\text{H}_3\text{PO}_4 + 2 \text{C}_8\text{H}_{10}\text{O} + \text{C}_9\text{H}_{12}\text{O} \rightarrow \text{C}_{25}\text{H}_{29}\text{O}_4\text{P} + 3 \text{H}_2\text{O} H3​PO4​+2C8​H10​O+C9​H12​O→C25​H29​O4​P+3H2​O

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation, crystallization, or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester undergoes several types of chemical reactions, including:

    Hydrolysis: This compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of phosphoric acid and the corresponding phenols.

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester involves its interaction with various molecular targets and pathways. As an organophosphate ester, it can inhibit certain enzymes by phosphorylating their active sites, leading to changes in their activity. This compound can also interact with cellular membranes and proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester is unique due to its specific combination of phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including its use as a flame retardant and plasticizer .

Properties

CAS No.

86864-95-1

Molecular Formula

C26H31O4P

Molecular Weight

438.5 g/mol

IUPAC Name

(2,4-dimethylphenyl) bis(2,4,6-trimethylphenyl) phosphate

InChI

InChI=1S/C26H31O4P/c1-16-9-10-24(19(4)11-16)28-31(27,29-25-20(5)12-17(2)13-21(25)6)30-26-22(7)14-18(3)15-23(26)8/h9-15H,1-8H3

InChI Key

RBYUVXNRQIGHLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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